molecular formula C8H13N3 B14765111 6-Methyl-4-propylpyridazin-3-amine CAS No. 912332-65-1

6-Methyl-4-propylpyridazin-3-amine

Cat. No.: B14765111
CAS No.: 912332-65-1
M. Wt: 151.21 g/mol
InChI Key: XKKGEBPSHOLRAO-UHFFFAOYSA-N
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Description

6-Methyl-4-propylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-propylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This method offers high regioselectivity and yields, making it a preferred choice for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-propylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazines and pyridazinone derivatives, which have significant pharmacological and industrial applications .

Scientific Research Applications

6-Methyl-4-propylpyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-propylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition can lead to potential therapeutic effects in cardiovascular diseases and other conditions.

Comparison with Similar Compounds

Uniqueness: 6-Methyl-4-propylpyridazin-3-amine stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in medicinal chemistry and industrial applications .

Properties

CAS No.

912332-65-1

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

6-methyl-4-propylpyridazin-3-amine

InChI

InChI=1S/C8H13N3/c1-3-4-7-5-6(2)10-11-8(7)9/h5H,3-4H2,1-2H3,(H2,9,11)

InChI Key

XKKGEBPSHOLRAO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NC(=C1)C)N

Origin of Product

United States

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